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Compound of Interest

Compound Name: Mmb-ica

Cat. No.: B15600797

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of emerging psychoactive substances, confident and accurate
identification of novel compounds is paramount. This guide provides a comprehensive
spectroscopic comparison of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester), a
synthetic cannabinoid precursor and metabolite, with two prominent synthetic cannabinoid
alternatives: MDMB-CHMICA and AMB-FUBINACA. By presenting key experimental data and
detailed analytical protocols, this document serves as a practical resource for researchers
engaged in the characterization and monitoring of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for MMB-ICA, MDMB-
CHMICA, and AMB-FUBINACA, facilitating a direct comparison of their characteristic spectral
features.
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Spectroscopic

. MMB-ICA MDMB-CHMICA AMB-FUBINACA
Technique
Chemical Formula C15H18N203 C23H32N203 C21H22FN303
Molecular Weight 274.3 g/mol 384.5 g/mol 383.4 g/mol

1H NMR (CDCls, ppm)

Data not publicly
available

58.15 (s, 1H), 7.85 (d,
1H), 7.40-7.20 (m,
3H), 4.75 (d, 1H), 4.05
(d, 2H), 3.75 (s, 3H),
2.30 (m, 1H), 1.80-
1.60 (m, 5H), 1.30-
1.10 (m, 5H), 1.00 (s,
9H)

58.20 (d, 1H), 7.75
(d, 1H), 7.45-7.35 (m,
2H), 7.20-7.10 (m,
2H), 5.65 (s, 2H), 4.50
(t, 1H), 3.70 (s, 3H),
2.30-2.20 (m, 1H),
1.00 (d, 6H)

13C NMR (CDCls,
ppm)

Data not publicly
available

0 172.5,164.5, 136.5,
130.0, 128.0, 123.0,
122.5, 120.0, 110.0,
60.0, 52.0, 48.0, 38.0,
31.5, 30.0, 26.5, 26.0

5172.8, 163.0, 162.5
(d, J=245 Hz), 141.0,
137.5, 133.5, 130.0
(d, J=8 Hz), 127.5,
123.0, 122.5, 116.0
(d, J=22 Hz), 111.0,
58.0, 52.5, 52.0, 30.5,
19.5, 19.0

Mass Spectrometry

274 (M+), 215, 187,
159, 130 (base peak),

384 (M+), 325, 256,
228, 130 (base peak),

383 (M*), 324, 255,

(EI-MS) m/z 109 (base peak), 91
103, 77 83
~3300 (N-H), ~2930, ~3300 (N-H), ~2960,
2850 (C-H), ~1740 2870 (C-H), ~1740
Data not publicly (C=0, ester), ~1680 (C=0, ester), ~1670
FTIR (cm™%)

available

(C=0, amide), ~1520
(N-H bend), ~1200 (C-
0)

(C=0, amide), ~1530
(N-H bend), ~1250 (C-
F), ~1200 (C-0)

UV-Vis Amax (nm)

Data not publicly
available

218, 291[1]

208, 299[2]
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of
these synthetic cannabinoids are provided below. These protocols are intended to serve as a
guide for researchers to reproduce and verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in 0.5-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters:

o Number of scans: 16-64

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:

Number of scans: 1024-4096

o

[¢]

Relaxation delay: 2.0 s

[¢]

Pulse program: Proton-decoupled

[e]

Spectral width: -10 to 220 ppm

o Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Chemical shifts are reported in
parts per million (ppm) relative to TMS.
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Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a 1 mg/mL solution of the analytical standard in methanol or
ethyl acetate.

 Instrumentation: Utilize a GC system coupled to a single quadrupole or ion trap mass
spectrometer with an electron ionization (El) source.

¢ GC Parameters:

[e]

Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 pm film thickness.

o

Injector temperature: 250 °C

[¢]

Oven temperature program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C
at 15 °C/min, and hold for 5 min.

[¢]

Carrier gas: Helium at a constant flow rate of 1 mL/min.
o Injection volume: 1 pL (splitless mode).
e MS Parameters:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: 40-550 amu.
o Source temperature: 230 °C.
o Quadrupole temperature: 150 °C.

o Data Analysis: Identify the compound based on its retention time and the fragmentation
pattern in the mass spectrum. Compare the obtained spectrum with a reference library, such
as the Cayman Spectral Library, for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Place a small amount of the solid analytical standard directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate
(DTGS) detector.

e FTIR Parameters:
o Spectral range: 4000-400 cm—1,
o Resolution: 4 cm™1.
o Number of scans: 16-32.

o Data Analysis: Analyze the resulting spectrum for characteristic absorption bands
corresponding to the functional groups present in the molecule.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of
MMB-ICA and its alternatives.

Spectroscopic Analysis

FTIR Spectroscopy Data Interpretation

Sample Preparation
/ \

NMR Spectroscopy
(1H & 13C)

Comparison with Confident
Reference Data Identification

Click to download full resolution via product page

Spectroscopic workflow for compound identification.

This guide provides a foundational framework for the spectroscopic identification of MMB-ICA.
While a complete public dataset for MMB-ICA is not yet available, the provided data for key
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alternatives and the detailed analytical protocols offer a robust starting point for researchers.
The continuous monitoring and characterization of such emerging substances are crucial for
advancing forensic science and public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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